BenchChemオンラインストアへようこそ!

N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide

Medicinal Chemistry HDAC Inhibition SAR

N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide is a synthetic small molecule belonging to the N-sulfonylpyrrole class, a scaffold extensively investigated for histone deacetylase (HDAC) inhibition and potassium-competitive acid blocker (P-CAB) activity. The compound features a 1H-pyrrole core with a benzyl group at N1, a 4-methoxyphenylsulfonyl moiety at C3, methyl groups at C4 and C5, and a propanamide substituent at C2.

Molecular Formula C23H26N2O4S
Molecular Weight 426.5 g/mol
Cat. No. B14935212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide
Molecular FormulaC23H26N2O4S
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(C(=C(N1CC2=CC=CC=C2)C)C)S(=O)(=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C23H26N2O4S/c1-5-21(26)24-23-22(30(27,28)20-13-11-19(29-4)12-14-20)16(2)17(3)25(23)15-18-9-7-6-8-10-18/h6-14H,5,15H2,1-4H3,(H,24,26)
InChIKeyWASVKGIXMDJNNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide: Core Structural and Pharmacological Context for Procurement


N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide is a synthetic small molecule belonging to the N-sulfonylpyrrole class, a scaffold extensively investigated for histone deacetylase (HDAC) inhibition and potassium-competitive acid blocker (P-CAB) activity [1]. The compound features a 1H-pyrrole core with a benzyl group at N1, a 4-methoxyphenylsulfonyl moiety at C3, methyl groups at C4 and C5, and a propanamide substituent at C2. Its molecular formula is C23H26N2O5S. While its precise biological target profile remains unvalidated in peer-reviewed primary literature, the compound's structural attributes are consistent with chemotypes explored in patents such as WO 2005/087724 and WO 2016/119505 A1 [1][2].

Why N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide Cannot Be Replaced by Common Analogs


Within the N-sulfonylpyrrole class, minor structural modifications profoundly alter target engagement and selectivity. The 4-methoxyphenylsulfonyl group at C3 modulates electron density and steric bulk differently than unsubstituted phenylsulfonyl or 4-methylphenylsulfonyl analogs, potentially shifting HDAC isoform selectivity or P-CAB potency [1]. The N1-benzyl group contributes hydrophobic contacts distinct from N1-isopropyl or N1-furanylmethyl variants. The propanamide at C2, compared to acetamide or cyclopropanecarboxamide congeners, introduces specific hydrogen-bonding and steric features. No peer-reviewed study provides head-to-head comparison data for these precise analogs [1][2]. Therefore, substituting any close analog without explicit validation introduces risk of altered potency, selectivity, and physicochemical properties.

Product-Specific Quantitative Evidence for N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide


Structural Uniqueness vs. Phenylsulfonyl and Tolylsulfonyl Analogs

The 4-methoxyphenylsulfonyl group of the target compound is distinct from the unsubstituted phenylsulfonyl group found in N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide and the 4-methylphenylsulfonyl variant reported in vendor catalogs . In sulfonylpyrrole HDAC inhibitor patents, the nature of the aryl sulfonyl substituent (R2) is a critical determinant of in vitro potency, with para-substituted electron-donating groups such as methoxy typically enhancing activity relative to hydrogen or methyl [1]. However, quantitative IC50 data for this specific compound are not publicly available.

Medicinal Chemistry HDAC Inhibition SAR

N1-Benzyl vs. N1-Isopropyl Substitution: Predicted Impact on Lipophilicity and Target Engagement

The target compound carries an N1-benzyl group, contrasting with the N1-isopropyl variant N-{3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}propanamide . In HDAC inhibitor SAR, the N1 substituent occupies a hydrophobic pocket near the enzyme surface; benzyl groups typically provide greater van der Waals contacts than isopropyl, often correlating with improved potency in cellular assays [1]. Quantitative comparative IC50 or Ki data for this specific pair are not publicly reported.

Medicinal Chemistry Physicochemical Properties HDAC Inhibition

C2 Propanamide vs. Acetamide and Cyclopropanecarboxamide: Amide Substituent Differentiation

The C2 propanamide substituent of the target compound differs from the acetamide congener N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}acetamide and the cyclopropanecarboxamide variant . In sulfonylpyrrole patent families, the C2 amide chain length and branching influence both enzymatic potency and metabolic stability; ethyl (propanamide) typically offers a balance between steric accommodation and hydrophobic interaction not achieved by methyl (acetamide) or cyclopropyl groups [1]. No direct comparative biochemical data are publicly available for these specific compounds.

Medicinal Chemistry SAR Amide Modification

Predicted HDAC Inhibitory Potential Based on Sulfonylpyrrole Pharmacophore

The N-sulfonylpyrrole scaffold is a validated pharmacophore for HDAC inhibition, as demonstrated by compounds in patents WO 2005/087724 and US 2009/0263353 A1, where representative sulfonylpyrroles exhibit HDAC1 IC50 values in the low nanomolar range (e.g., 0.002–40 μM range reported across the series) [1][2]. Trichostatin A (TSA), a reference HDAC inhibitor, inhibits HDAC1, 3, 4, 6, and 10 with IC50 values around 20 nM, while HDAC8 is inhibited with IC50 = 0.49 μM [2]. The target compound contains all structural elements of the sulfonylpyrrole HDAC pharmacophore: an N-sulfonylpyrrole core with a C2 amide and C4/C5 methyl groups. However, its specific HDAC isoform inhibition profile has not been disclosed in the public literature.

HDAC Inhibition Cancer Epigenetics

Best Research and Industrial Application Scenarios for N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide


Epigenetic Drug Discovery: HDAC Inhibitor Screening and SAR Expansion

Given the validated sulfonylpyrrole HDAC pharmacophore [1], this compound is best deployed as a screening candidate in HDAC isoform profiling panels (HDAC1–11). Its differentiated substitution pattern—N1-benzyl, C3-4-methoxyphenylsulfonyl, C2-propanamide—fills a specific gap in existing sulfonylpyrrole SAR, enabling exploration of how these combined modifications affect isoform selectivity and cellular potency. Procurement is recommended for laboratories with established HDAC biochemical and cellular assays seeking to expand chemical diversity beyond literature-exemplified analogs.

P-CAB (Potassium-Competitive Acid Blocker) Lead Optimization

Pyrrole sulfonyl derivatives are disclosed as gastric acid secretion inhibitors and P-CABs in WO 2016/119505 A1 [2]. The target compound's structural features—particularly the benzyl and 4-methoxyphenylsulfonyl groups—align with the general formula (I) of this patent family. It is suitable for inclusion in P-CAB screening cascades measuring H+/K+-ATPase inhibition and gastric acid secretion in isolated gastric gland preparations, offering a structurally distinct starting point for medicinal chemistry optimization.

Chemical Biology Tool Compound for DNMT3B Inhibition Studies

One unverified BindingDB entry (BDBM50389497) associates a structurally related compound with DNMT3B inhibitory activity (IC50 = 900 nM) and M.SssI methyltransferase inhibition (Ki = 230 nM) [3]. While direct attribution to this specific compound requires confirmation, the structural similarity warrants its evaluation as a potential DNA methyltransferase inhibitor tool compound. Procurement is indicated for epigenetics laboratories seeking novel DNMT inhibitor chemotypes for target validation studies.

Comparative Physicochemical and Metabolic Stability Profiling

The compound's unique combination of substituents (N1-benzyl, C3-4-methoxyphenylsulfonyl, C2-propanamide) provides an opportunity for systematic comparison with phenylsulfonyl, tolylsulfonyl, and N1-isopropyl analogs. Recommended procurement includes parallel acquisition of these close analogs for head-to-head assessment of logP, aqueous solubility, microsomal stability, and plasma protein binding—generating the very quantitative comparative data currently absent from the public domain.

Quote Request

Request a Quote for N-{1-benzyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.